molecular formula C14H14FNO4 B14153066 Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate CAS No. 88942-70-5

Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate

Cat. No.: B14153066
CAS No.: 88942-70-5
M. Wt: 279.26 g/mol
InChI Key: OSUZZZRDDBIZME-UHFFFAOYSA-N
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Description

Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate is an organic compound with the molecular formula C14H15NO4. This compound is characterized by the presence of a cyano group, a phenylethyl group, and a fluoropropanedioate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate typically involves the reaction of 2-cyano-1-phenylethyl bromide with dimethyl fluoromalonate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Carboxylic acids and their derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The phenylethyl group provides hydrophobic interactions, which can affect the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
  • 1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate

Uniqueness

Dimethyl (2-cyano-1-phenylethyl)(fluoro)propanedioate is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

88942-70-5

Molecular Formula

C14H14FNO4

Molecular Weight

279.26 g/mol

IUPAC Name

dimethyl 2-(2-cyano-1-phenylethyl)-2-fluoropropanedioate

InChI

InChI=1S/C14H14FNO4/c1-19-12(17)14(15,13(18)20-2)11(8-9-16)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3

InChI Key

OSUZZZRDDBIZME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(CC#N)C1=CC=CC=C1)(C(=O)OC)F

Origin of Product

United States

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